![molecular formula C10H9Cl3O B3023668 4-Chloro-1-(3,4-dichlorophenyl)-1-oxobutane CAS No. 80212-12-0](/img/structure/B3023668.png)
4-Chloro-1-(3,4-dichlorophenyl)-1-oxobutane
Description
The compound "4-Chloro-1-(3,4-dichlorophenyl)-1-oxobutane" is a chlorinated organic molecule that is of interest due to its potential applications in various fields, including materials science and pharmaceuticals. While the provided data does not directly discuss this specific compound, it includes information on structurally related compounds that can offer insights into its properties and behavior.
Synthesis Analysis
The synthesis of related chlorinated organic compounds often involves condensation reactions, as seen in the synthesis of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, which was prepared using a Knoevenagel condensation reaction . Similarly, (E)-isobutyl 2-(2-(4-chlorophenyl)hydrazono)-3-oxobutanoate derivatives were synthesized through a condensation of 4-chloroaniline and isobutyl 3-oxobutanoate . These methods suggest that the synthesis of "this compound" could also involve a condensation step, potentially with a chlorinated aniline and a suitable diketone precursor.
Molecular Structure Analysis
The molecular structure of chlorinated compounds is often characterized using spectroscopic methods such as FT-IR, NMR, and X-ray diffraction . For instance, the structure of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate was confirmed by X-ray diffraction studies . The crystal structure optimization of N-(3,4-Dichlorophenyl)-3-oxobutanamide was performed using semi-empirical methods, which could be applicable to the analysis of "this compound" .
Chemical Reactions Analysis
The reactivity of chlorinated compounds can be complex, as seen in the formation of σ-alkenyl and μ-vinylidene palladium and platinum complexes from 4,4-dichloro-1,1-diphenyl-2-azabuta-1,3-diene . These types of reactions demonstrate the potential for "this compound" to participate in oxidative addition reactions with transition metals, which could be useful in catalysis or material science applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated organic compounds can be deduced from their molecular structure and electronic properties. For example, the molecular electrostatic potential map of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was performed using DFT methods, which can be used to predict the reactivity of the molecule . The thermal stability of related compounds was determined using DTA and TGA analysis . These techniques could be employed to assess the stability and reactivity of "this compound".
properties
IUPAC Name |
4-chloro-1-(3,4-dichlorophenyl)butan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl3O/c11-5-1-2-10(14)7-3-4-8(12)9(13)6-7/h3-4,6H,1-2,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTHJMNHCYWHNTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CCCCl)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10645148 | |
Record name | 4-Chloro-1-(3,4-dichlorophenyl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10645148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
80212-12-0 | |
Record name | 4-Chloro-1-(3,4-dichlorophenyl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10645148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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